tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Overview
Description
Tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: is a chemical compound with the molecular formula C12H16ClN3O2 . It is a derivative of pyrido[4,3-d]pyrimidine, featuring a chlorine atom at the 4-position and a tert-butyl ester group at the carboxylate position. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:
Formation of the Pyrido[4,3-d]pyrimidine Core: : This can be achieved through a cyclization reaction involving a suitable diaminopyrimidine precursor and an appropriate aldehyde or ketone.
Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butanol in the presence of a catalyst such as sulfuric acid (H2SO4) or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be performed to reduce the chlorine atom or other functional groups within the molecule.
Substitution: : Substitution reactions, particularly nucleophilic substitution, can occur at the chlorine atom or other reactive sites.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: : Nucleophilic substitution reactions typically use strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs where the chlorine atom or other functional groups have been replaced by different atoms or groups.
Scientific Research Applications
Tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: has several scientific research applications:
Chemistry: : It serves as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: : The compound can be used as a probe to study biological systems, including enzyme inhibition and receptor binding studies.
Industry: : The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would be specific to the biological system or disease being studied.
Comparison with Similar Compounds
Tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: can be compared with other similar compounds, such as:
Tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Tert-butyl 5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
These compounds share structural similarities but differ in the position and number of chlorine atoms, which can lead to variations in their chemical reactivity and biological activity[_{{{CITATION{{{_3{635698-56-5|tert-Butyl 2,4-dichloro-7,8-dihydropyrido4,3-d ... - Ambeed.
Biological Activity
tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS No. 1056934-87-2) is a synthetic compound belonging to the pyrimidine family. Its structure features a chloro group and a tert-butyl ester, which may influence its biological activity. Understanding its biological properties is essential for potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₂H₁₆ClN₃O₂
- Molecular Weight : 269.73 g/mol
- Purity : Typically >95% .
- Storage Conditions : Should be stored in an inert atmosphere at 2-8°C .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antitumor agent and its effects on cellular processes.
Antitumor Activity
Research has indicated that compounds similar to tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related pyrimidine derivatives have shown:
- Inhibition of Cell Proliferation : Compounds have been reported to inhibit cell growth in vitro in several cancer types, including lung and breast cancer cells .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Case Studies
- Study on A431 Vulvar Epidermal Carcinoma Cells :
-
Antimalarial Activity :
- Some studies have explored the synthesis of hybrid compounds combining pyrimidine with ferrocene for antimalarial purposes.
- These compounds demonstrated promising antiplasmodial activity against Plasmodium falciparum, indicating that modifications to the pyrimidine structure can yield effective antimalarial agents .
Structure-Activity Relationship (SAR)
The SAR analysis of pyrimidine derivatives indicates that the presence of halogen atoms (like chlorine) and bulky groups (like tert-butyl) can significantly affect their biological properties. The following table summarizes key findings:
Compound Structure | Biological Activity | Notes |
---|---|---|
Pyrimidine with Cl | Moderate Cytotoxicity | Effective against various cancer lines |
Tert-butyl Derivative | Enhanced Stability | Improved solubility and bioavailability |
Ferrocene-Pyrimidine Conjugates | Antimalarial Activity | Targeting Plasmodium falciparum |
Properties
IUPAC Name |
tert-butyl 4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-9-8(6-16)10(13)15-7-14-9/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSUXXNMVJXCBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718823 | |
Record name | tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056934-87-2 | |
Record name | tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.